molecular formula C13H16N2O B1265918 Indole, 3-(3-dimethylaminopropionyl)- CAS No. 24955-83-7

Indole, 3-(3-dimethylaminopropionyl)-

Cat. No. B1265918
CAS RN: 24955-83-7
M. Wt: 216.28 g/mol
InChI Key: LAHVNBMMXFLOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are crucial in a wide array of biologically active natural and synthetic compounds. Research on the synthesis and functionalization of indoles, including "Indole, 3-(3-dimethylaminopropionyl)-", has been ongoing for over a century. Palladium-catalyzed reactions have become a significant method for synthesizing indoles due to their functional group tolerance and efficiency (Cacchi & Fabrizi, 2005).

Synthesis Analysis

The synthesis of "Indole, 3-(3-dimethylaminopropionyl)-" can involve multicomponent reactions, offering high yields without the need for chromatography. This method simplifies the assembly of 3-indolepropionic acids from commercially available materials (Adamo & Konda, 2007). Additionally, the Fisher indole synthesis is another pathway for producing various indole derivatives, including those with dimethylamino substituents (Fludzinski et al., 1986).

Molecular Structure Analysis

The molecular structure of "Indole, 3-(3-dimethylaminopropionyl)-" has been elucidated using X-ray diffraction, revealing its crystal structure and confirming the presence of hydrogen bonds that generate a three-dimensional network, which is crucial for understanding its reactivity and interaction with other molecules (Xing, 2010).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including prenylation, which introduces prenyl groups into the indole structure, significantly affecting their chemical properties and biological activity (Lindel et al., 2012). Moreover, oxidative reactions catalyzed by metals like copper can produce oxo-indoles, further diversifying the chemical properties of indole derivatives (Capdevielle & Maumy, 1993).

Physical Properties Analysis

The physical properties of "Indole, 3-(3-dimethylaminopropionyl)-" and related compounds are closely linked to their molecular structure. Crystallographic analysis provides insights into their stability, solubility, and melting points, essential for their practical application in various fields (Xing, 2010).

Chemical Properties Analysis

The chemical properties of "Indole, 3-(3-dimethylaminopropionyl)-" are influenced by its functional groups. Prenylation and other modifications can enhance its reactivity towards specific targets, offering pathways to novel compounds with significant biological activities (Lindel et al., 2012).

Scientific Research Applications

Novel Research Tools Development

Indole-3-acetic acid, a crucial hormone in plants and an important metabolite in humans, animals, and microorganisms, has been modified to create novel research tools. The development of 5- and 6-(2-aminoethyl)-derivatives allows for the creation of immobilized and carrier-linked forms of indole-3-acetic acid. These derivatives can be conjugated with biochemical tags or biocompatible molecular probes, significantly enhancing their utility in scientific research. This advancement facilitates the production of protein conjugates for generating monoclonal antibodies, thus demonstrating the versatility of indole derivatives in biotechnological applications (Ilić et al., 2005).

Alkaloid Synthesis and Prenylation

Prenylation, the addition of prenyl groups to molecules, is a critical modification for many biologically active indole alkaloids. This process enhances the structural diversity and bioactivity of indole compounds, playing a pivotal role in the synthesis of natural products. Techniques such as electrophilic and nucleophilic prenylation, along with enzymatic methods, have been extensively applied in the synthesis of natural product analogs. These methodologies underscore the importance of indole prenylation in the discovery and development of new therapeutic agents (Lindel et al., 2012).

Anticancer Properties

Indole compounds, especially those derived from cruciferous vegetables like indole-3-carbinol (I3C) and its dimeric product, 3,3' diindolylmethane (DIM), exhibit significant anti-cancer properties. These compounds interact with various cellular signaling pathways, showcasing a broad spectrum of biological effects that are crucial for their chemosensitization activity. This activity helps in reducing the toxicity and resistance against conventional chemotherapeutic drugs, offering potential clinical implications in cancer therapy (Ahmad et al., 2010).

Green Chemistry Applications

The Fischer Indolization process, a key method in the synthesis of complex indole derivatives, has seen advancements through the use of green chemistry. Deep eutectic solvents, such as mixtures of L-(+)-tartaric acid and dimethyl urea, have been employed to facilitate the synthesis of intricate indole derivatives under environmentally benign conditions. This approach not only expands the scope of indole synthesis but also highlights the importance of sustainable practices in chemical research (Kotha & Chakkapalli, 2017).

Antioxidant and Radical Scavenging Activity

Indoles have been identified as potent antioxidants and radical scavengers, particularly in the ABTS assay. This activity is attributed to their ability to react nonspecifically and quench radicals at physiological pH, suggesting their biological significance. Compounds such as melatonin, serotonin, and tryptophan have shown high antioxidant capacities, underscoring the potential health benefits of indoles in combating oxidative stress and related disorders (Herraiz & Galisteo, 2004).

properties

IUPAC Name

3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHVNBMMXFLOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179667
Record name Indole, 5-(dimethylamino)-3-(piperidinoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole, 3-(3-dimethylaminopropionyl)-

CAS RN

24955-83-7
Record name 3-(3-Dimethylaminopropionyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024955837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 3-(3-dimethylaminopropionyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 5-(dimethylamino)-3-(piperidinoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-(DIMETHYLAMINO)PROPIONYL)INDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(3-DIMETHYLAMINOPROPIONYL)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6VTL2SY1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.